Fmoc-Lys-OH hydrochloride

Catalog No.
S763196
CAS No.
139262-23-0
M.F
C21H25ClN2O4
M. Wt
404.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys-OH hydrochloride

CAS Number

139262-23-0

Product Name

Fmoc-Lys-OH hydrochloride

IUPAC Name

(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m0./s1

InChI Key

MVMZFAIUUXYFGY-FYZYNONXSA-N

Synonyms

139262-23-0;Fmoc-Lys-OH.HCl;Fmoc-Lys-OHhydrochloride;Nalpha-Fmoc-L-lysinehydrochloride;FMOC-LYS-OHHCL;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoicacidhydrochloride;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysineHydrochloride;Fmoc-L-lysineHCl;Fmoc-Lys-OH??HCl;PubChem10025;Fmoc-Lys-OHinvertedexclamationmarkcurrencyHCl;Fmoc-L-lysinehydrochloride;C21H25ClN2O4;KSC496Q6H;CTK3J6863;N|A-Fmoc-L-lysinehydrochloride;MolPort-003-983-044;ANW-20507;CF-190;MFCD00190889;AKOS015908873;AKOS015924136;RTR-005158;(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoicAcidHydrochloride;AK-41377

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN)C(=O)O.Cl

The exact mass of the compound Fmoc-Lys-OH.HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Lys-OH hydrochloride (CAS 139262-23-0) is an essential orthogonally protected amino acid building block featuring an Fmoc-protected α-amine and a free, protonated ε-amine. Supplied as a stable hydrochloride salt, it serves as a critical precursor for synthesizing custom side-chain modified lysine derivatives—such as fluorophore conjugates, PROTAC linkers, and ADC payloads—prior to their incorporation into solid-phase peptide synthesis (SPPS) . The hydrochloride form ensures a stable, crystalline solid with high purity (>98% HPLC) and prevents premature degradation of the free amine, providing a highly reliable starting material for complex bioconjugation and pharmaceutical intermediate workflows.

Procurement Fit

Solid-Phase Peptide Synthesis

Fmoc-protected lysine building block with unprotected ε-amine for direct on-resin modification.

Hydrochloride Salt Form

Aqueous solubility profile supports coupling and diazo transfer protocols.

Linker Chemistry

Serves as alkyl-chain linker in PROTAC and ADC synthesis without additional deprotection.

Substituting Fmoc-Lys-OH hydrochloride with fully protected analogs like Fmoc-Lys(Boc)-OH eliminates the ability to perform pre-SPPS side-chain derivatization, forcing chemists into less efficient on-resin modifications that often suffer from incomplete conversion and difficult purification . Conversely, attempting to use the zwitterionic free base (Fmoc-Lys-OH) introduces severe processability issues, including extremely poor solubility in standard aprotic solvents (DMF, DCM) and a higher propensity for atmospheric degradation. The hydrochloride salt specifically overcomes these barriers by maintaining high solubility in polar organics while keeping the ε-amine unreactive until intentionally liberated by a mild base (e.g., DIPEA) during the targeted conjugation step.

Substitution Risk

Salt form mismatch

Free base Fmoc-Lys-OH may not achieve dissolution in aqueous reaction media, potentially causing protocol failure where HCl salt is specified.

Side-chain protection status

Fmoc-Lys(Boc)-OH requires TFA deprotection to liberate the ε-amine; not directly interchangeable with the unprotected analog in synthetic routes.

Purity-grade variability

Lower-purity grades may reduce coupling efficiency and increase deletion sequences; verify supplier-specific HPLC and chiral purity specifications.

Enhanced Organic Solubility for Liquid-Phase Derivatization

The hydrochloride salt form of Fmoc-Lys-OH dramatically alters its dissolution profile compared to the zwitterionic free base. While the free base exhibits poor solubility in standard aprotic solvents, Fmoc-Lys-OH HCl achieves high solubility in dimethylformamide (DMF) (approx. 150 mg/mL) and DMSO (>100 mg/mL) . This allows for high-concentration, homogeneous liquid-phase reactions during the synthesis of complex linkers.

Evidence DimensionSolubility in DMF at 25°C
Target Compound DataFmoc-Lys-OH HCl (~150 mg/mL)
Comparator Or BaselineFmoc-Lys-OH free base (<10 mg/mL)
Quantified Difference>15-fold improvement in working concentration
ConditionsStandard liquid-phase peptide derivatization conditions

High solubility in aprotic solvents is critical for scaling up the synthesis of custom lysine derivatives without requiring excessive solvent volumes.

Purity Variation
Data to verify
HPLC purity range: 95%–99.95%
Higher purity supports coupling efficiency and reduces deletion sequences.
Cross-supplier review; confirm lot-specific COA.

Synthetic Efficiency in Pre-SPPS Side-Chain Conjugation

For the synthesis of pre-conjugated building blocks, Fmoc-Lys-OH HCl allows for direct ε-amine acylation upon mild in situ neutralization with a base like DIPEA [1]. In contrast, utilizing standard Fmoc-Lys(Boc)-OH requires a preliminary TFA-mediated deprotection step and subsequent purification, adding time and reducing overall yield.

Evidence DimensionSynthetic steps to ε-amine conjugated building block
Target Compound DataFmoc-Lys-OH HCl (1 step: direct conjugation via neutralization)
Comparator Or BaselineFmoc-Lys(Boc)-OH (3 steps: TFA deprotection, purification, conjugation)
Quantified DifferenceElimination of 2 processing steps and avoidance of strong acid exposure
ConditionsPre-SPPS liquid-phase building block synthesis

Reduces labor, solvent waste, and yield loss when preparing custom modified amino acids for specialized peptide synthesis.

Solubility: HCl salt vs Free Base
Reported
HCl salt Soluble in H₂O, DMF, DMSO
Free base Poor aqueous solubility
HCl salt enables aqueous diazo transfer; free base may fail to dissolve.
Protocol-specific requirement.

Solid-State Stability and Amine Preservation

The protonation of the ε-amine as a hydrochloride salt prevents the nucleophilic degradation, atmospheric oxidation, and spontaneous side reactions that typically plague free primary amines. Fmoc-Lys-OH HCl maintains >98% HPLC purity for over 2 years when stored at 2-8°C , providing a highly reliable, weighable crystalline solid compared to the hygroscopic and less stable free base.

Evidence DimensionLong-term solid-state purity
Target Compound DataFmoc-Lys-OH HCl (>98% purity retained at 24 months, 2-8°C)
Comparator Or BaselineFree primary amine analogs (Prone to rapid oxidation and degradation)
Quantified DifferenceExtended shelf-life and reliable batch-to-batch stoichiometry
ConditionsStandard laboratory storage (2-8°C, sealed)

Procurement of the HCl salt ensures that large-scale or long-term synthetic campaigns are not compromised by precursor degradation.

Chiral Purity & ee
Reported
≥99.5% chiral HPLC, 100% ee
Verified enantiomeric purity supports peptide stereochemical fidelity.
Optical rotation: -10±2.5° (c=1, DMF).
Polymorph Stability
Reported
Form B (novel) Improved ambient stability; XRPD characterized
Conventional form Requires 2–8°C storage; prone to degradation
May reduce cold-chain burden and extend shelf-life.
Patent-reported polymorph; verify supplier crystallization route.
Endotoxin & Bioburden Control
Class-level
Pharmaceutical-grade QC includes bioburden and endotoxin testing.
Supports GMP-compatible peptide synthesis; verify supplier QC package.
Class-level attribute; confirm release specifications.
vs Fmoc-Lys(Boc)-OH
Class-level
Fmoc-Lys-OH·HCl Unprotected ε-amine; MW 404.89; direct conjugation
Fmoc-Lys(Boc)-OH Boc-protected; MW 468.5; requires TFA deprotection
Functional distinction in orthogonal protection strategy; may require route redesign.
Check orthogonal protection requirements.

Synthesis of PROTAC and ADC Linkers

Fmoc-Lys-OH HCl is the optimal starting material for constructing cleavable and non-cleavable linkers. The free ε-amine can be directly conjugated to alkyl chains, PEG spacers, or target-binding ligands prior to incorporation into the final therapeutic construct .

Fluorescent Peptide Probe Development

For assays requiring protease cleavage detection, this compound allows for the direct liquid-phase conjugation of fluorophores (e.g., FITC, coumarin derivatives) to the lysine side chain, creating highly pure labeled building blocks for subsequent SPPS .

Custom Orthogonal Protecting Group Introduction

When standard commercial protected lysines are insufficient, Fmoc-Lys-OH HCl serves as the primary precursor to synthesize specialized Fmoc-Lys(X)-OH derivatives (where X = Alloc, ivDde, Mtt), enabling complex multi-cyclic peptide synthesis .

Application Fit Matrix

Application
Selection Property
Validation Focus
High-fidelity lysine SPPS
Purity grade & chiral identity
Coupling efficiency and sequence fidelity
ε-Azido-lysine synthesis
Hydrochloride salt form
Aqueous solubility for diazo transfer
Pharmaceutical-grade peptide manufacturing
Bioburden/endotoxin control & QC documentation
GMP-compatible raw material suitability
PROTAC/ADC linker chemistry
Unprotected ε-amine & chiral purity
Conjugation reactivity and stereochemical integrity

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

404.1502850 Da

Monoisotopic Mass

404.1502850 Da

Heavy Atom Count

28

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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